(11-Mercaptoundecyl)trimethylammonium bromide (11-Mercaptoundecyl)trimethylammonium bromide
Brand Name: Vulcanchem
CAS No.: 197587-43-2
VCID: VC16182130
InChI: InChI=1S/C14H31NS.BrH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14-16;/h4-14H2,1-3H3;1H
SMILES:
Molecular Formula: C14H32BrNS
Molecular Weight: 326.38 g/mol

(11-Mercaptoundecyl)trimethylammonium bromide

CAS No.: 197587-43-2

Cat. No.: VC16182130

Molecular Formula: C14H32BrNS

Molecular Weight: 326.38 g/mol

* For research use only. Not for human or veterinary use.

(11-Mercaptoundecyl)trimethylammonium bromide - 197587-43-2

Specification

CAS No. 197587-43-2
Molecular Formula C14H32BrNS
Molecular Weight 326.38 g/mol
IUPAC Name trimethyl(11-sulfanylundecyl)azanium;bromide
Standard InChI InChI=1S/C14H31NS.BrH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14-16;/h4-14H2,1-3H3;1H
Standard InChI Key SCOCXONJTURWMB-UHFFFAOYSA-N
Canonical SMILES C[N+](C)(C)CCCCCCCCCCCS.[Br-]

Introduction

Chemical Identity and Structural Characteristics

(11-Mercaptoundecyl)trimethylammonium bromide (C₁₄H₃₂BrNS) is an organothiol with a molecular weight of 326.38 g/mol . Its structure comprises an 11-carbon aliphatic chain terminated by a thiol (-SH) group at one end and a trimethylammonium cation at the other, balanced by a bromide counterion . This amphiphilic design enables dual functionality: the thiol group anchors the molecule to metal surfaces, while the cationic headgroup imparts solubility in polar solvents and electrostatic interactions with biomolecules .

Physical and Thermodynamic Properties

Critical physical properties include:

PropertyValueSource
Melting Point113–118°C
Storage Temperature−20°C (protect from light)
SolubilitySoluble in DMSO, aqueous buffers
Molecular FormulaC₁₄H₃₂BrNS
Surface Charge Density3–6 molecules/nm² (size-dependent)

The compound’s InChI key (SCOCXONJTURWMB-UHFFFAOYSA-N) confirms its unique stereochemical identity . Its SMILES string ([Br-].CN+(C)CCCCCCCCCCCS) further illustrates the spatial arrangement of the quaternary ammonium group and mercaptoalkyl chain .

Synthesis and Purification Strategies

Industrial Production Methods

While detailed synthetic protocols are proprietary, the general route involves:

  • Thiolation: Reaction of 11-bromoundecyltrimethylammonium bromide with thiourea to introduce the -SH group .

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity, as verified by NMR and mass spectrometry .

Laboratory-Scale Preparation

Small batches are synthesized via:

  • Mercaptan displacement: Using (11-bromoundecyl)trimethylammonium bromide and sodium hydrosulfide in DMF .

  • Thiol-ene click chemistry: For higher regioselectivity, though this method remains less common .

Applications in Nanotechnology and Bioengineering

Self-Assembled Monolayers (SAMs) on Gold Surfaces

MABr forms densely packed SAMs on Au(111) surfaces, with ligand densities ranging from 3 to 6 molecules/nm² depending on nanoparticle size . Key applications include:

  • Biosensor Fabrication: The cationic headgroups immobilize negatively charged biomolecules (e.g., DNA, enzymes) on gold electrodes .

  • Nanoparticle Stabilization: SAMs on gold-platinum nanocrystals (Au-Pt NCs) prevent aggregation in physiological media .

Charge Transport Modulation

Studies using atomic force microscopy (AFM) and scanning tunneling microscopy (STM) reveal that MABr SAMs exhibit tunable conductivity . The trimethylammonium groups create dipole moments that enhance electron transfer kinetics, making them suitable for:

  • Molecular Electronics: As interfacial layers in organic field-effect transistors (OFETs) .

  • Photoconductive Devices: SAMs show reversible current switching under UV illumination .

Surface Modification and Characterization

Ligand Packing Dynamics

Molecular dynamics simulations of 4–8 nm gold nanoparticles functionalized with MABr demonstrate:

  • Size-Dependent Ordering: Larger nanoparticles (≥10 nm) exhibit higher hydrocarbon chain packing density (∼85% coverage) compared to smaller particles (∼70%) .

  • Headgroup Saturation: The cationic headgroups form a saturated layer at nanoparticle sizes >10 nm, limiting further ligand adsorption .

Analytical Techniques

  • NMR Spectroscopy: In situ ¹H NMR quantifies bound ligands, revealing a 30% decrease in surface density after iodine etching .

  • STM Topography: Images show domain sizes of 5–15 nm² for mixed SAMs with dodecanethiol, indicating phase-separated structures .

Recent Advances and Future Directions

Biomedical Applications

  • Drug Delivery: MABr-functionalized Au-Pt nanocrystals show pH-responsive drug release in tumor microenvironments .

  • Antimicrobial Coatings: Cationic SAMs on medical implants exhibit bactericidal activity against Staphylococcus aureus .

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